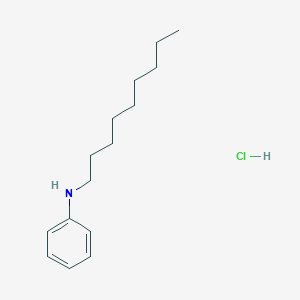![molecular formula C24H51N3O2 B14295439 N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine CAS No. 123650-65-7](/img/structure/B14295439.png)
N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine is a synthetic organic compound with the molecular formula C24H51N3O2 This compound is characterized by the presence of an octadecylamino group attached to a glycine backbone through a two-step ethylamine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine typically involves a multi-step process:
Step 1: The reaction begins with the preparation of octadecylamine by the reduction of octadecyl nitrile.
Step 2: Octadecylamine is then reacted with ethylene diamine to form N-(2-octadecylamino)ethylamine.
Step 3: The final step involves the reaction of N-(2-octadecylamino)ethylamine with glycine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds like bromoethane can be used for substitution reactions.
Major Products
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Alkylated amines.
Aplicaciones Científicas De Investigación
N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mecanismo De Acción
The mechanism of action of N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine involves its interaction with lipid bilayers in cell membranes. The octadecylamino group integrates into the lipid layer, while the glycine backbone interacts with aqueous environments, thereby altering membrane properties and facilitating the delivery of therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-{[2-(Decylamino)ethyl]amino}ethyl)glycine
- N-(2-{[2-(Dodecylamino)ethyl]amino}ethyl)glycine
Uniqueness
N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine is unique due to its longer alkyl chain (octadecyl group), which enhances its surfactant properties and makes it more effective in applications requiring strong amphiphilic characteristics.
Propiedades
Número CAS |
123650-65-7 |
|---|---|
Fórmula molecular |
C24H51N3O2 |
Peso molecular |
413.7 g/mol |
Nombre IUPAC |
2-[2-[2-(octadecylamino)ethylamino]ethylamino]acetic acid |
InChI |
InChI=1S/C24H51N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-20-26-21-22-27-23-24(28)29/h25-27H,2-23H2,1H3,(H,28,29) |
Clave InChI |
KACMPRAWZLJMFA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNCCNCCNCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


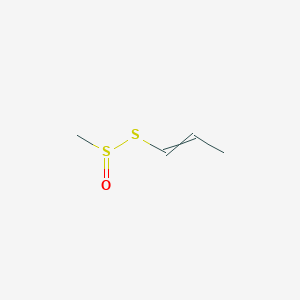
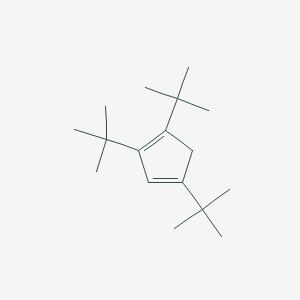
![(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)
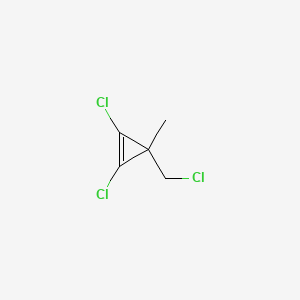

![tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14295393.png)
![Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-](/img/structure/B14295401.png)
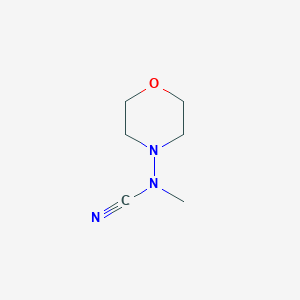
![2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one](/img/structure/B14295410.png)
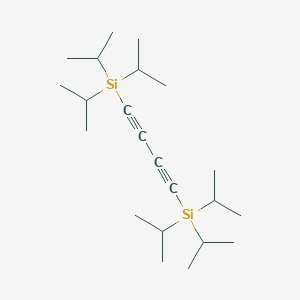
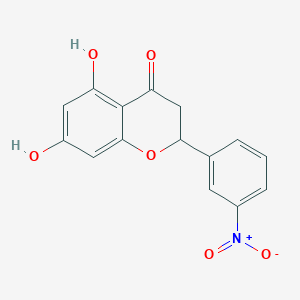
![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)

